1-Iodo-3,4-methylenedioxybenzene

Catalog No.
S705624
CAS No.
5876-51-7
M.F
C7H5IO2
M. Wt
248.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-3,4-methylenedioxybenzene

CAS Number

5876-51-7

Product Name

1-Iodo-3,4-methylenedioxybenzene

IUPAC Name

5-iodo-1,3-benzodioxole

Molecular Formula

C7H5IO2

Molecular Weight

248.02 g/mol

InChI

InChI=1S/C7H5IO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2

InChI Key

NMMCBIXYIYQHCP-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)I

Synonyms

3,4-Methylenedioxyiodobenzene; 4-Iodo-1,2-(methylenedioxy)benzene; 5-Iodo-1,3-benzodioxole;

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)I

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1-Iodo-3,4-methylenedioxybenzene is an organic compound with the molecular formula C₇H₅IO₂ and a molecular weight of 248.02 g/mol. It is characterized by the presence of an iodine atom attached to a benzene ring that also contains two methylenedioxy groups. This compound is primarily utilized in organic synthesis, serving as a versatile intermediate in the preparation of various chemical entities due to its electrophilic properties and the reactivity of the iodine substituent .

Typical of iodobenzene derivatives:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, allowing for the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The methylenedioxy groups can influence the reactivity of the aromatic system, making it susceptible to electrophilic attack.
  • Cross-Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of biaryl compounds .

Several synthetic routes have been developed for 1-iodo-3,4-methylenedioxybenzene:

  • From 1,3-Benzodioxole: This method typically involves iodination using iodine and mercuric oxide in a dichloromethane solvent.
  • Direct Iodination: The compound can be synthesized through direct iodination of 3,4-methylenedioxyphenol using iodine and a suitable oxidizing agent.
  • Electrophilic Aromatic Substitution: Utilizing iodobenzene as a starting material can also yield this compound through controlled substitution reactions .

1-Iodo-3,4-methylenedioxybenzene finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Chemistry: Its derivatives may be explored for potential therapeutic applications due to their biological activity.
  • Material Science: It could be used in developing new materials with specific electronic or optical properties .

Interaction studies involving 1-iodo-3,4-methylenedioxybenzene focus on its reactivity with nucleophiles and electrophiles. Research often examines how the methylenedioxy groups influence its electronic properties and reactivity patterns. Understanding these interactions is crucial for predicting its behavior in synthetic routes and potential biological applications .

Several compounds share structural similarities with 1-iodo-3,4-methylenedioxybenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Iodo-2,3-dimethoxybenzeneIodine atom with two methoxy groupsMore electron-donating groups may enhance reactivity.
1-Iodo-3,5-dimethoxybenzeneIodine atom with two methoxy groupsDifferent substitution pattern affects reactivity.
1-Bromo-3,4-methylenedioxybenzeneBromine instead of iodineGenerally less reactive than iodo derivatives.

The uniqueness of 1-iodo-3,4-methylenedioxybenzene lies in its specific substitution pattern and the presence of both iodine and methylenedioxy groups, which together influence its reactivity and potential applications significantly compared to other halogenated compounds .

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (95%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5876-51-7

Wikipedia

1-Iodo-3,4-methylenedioxybenzene

Dates

Last modified: 08-15-2023
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

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